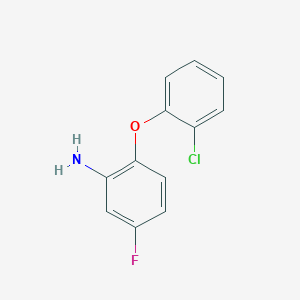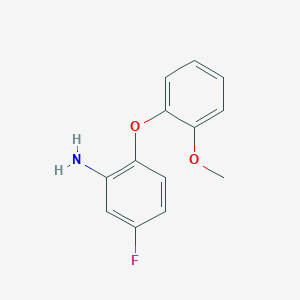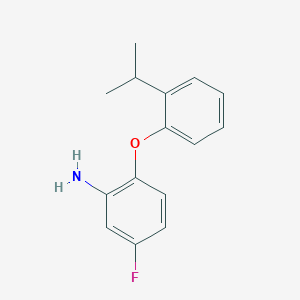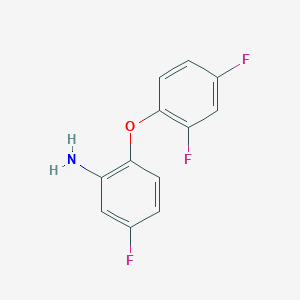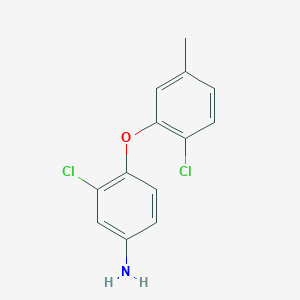
3-Chloro-4-(2-chloro-5-methylphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline is a chlorinated aniline derivative with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of chlorinated aniline derivatives.
Synthesis Analysis
The synthesis of related chlorinated aniline derivatives often involves multi-step reactions starting from substituted benzenes or anilines. For instance, the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline was achieved through a condensation reaction between 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by a reduction step, yielding an 82% overall yield . Similarly, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was synthesized from 3,4-dichloronitrobenzene via high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, with a 72% yield . These methods highlight the importance of careful selection of starting materials and reaction conditions to achieve high yields and purity in the synthesis of chlorinated aniline derivatives.
Molecular Structure Analysis
The molecular structure of chlorinated aniline derivatives can be complex, with potential for the formation of heterocyclic rings and various substituents affecting the overall geometry. For example, the reaction of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline with phosphorus oxychloride led to the formation of a heterocyclic product with a non-planar ring structure, as confirmed by crystal structure determination . This suggests that the molecular structure of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline could also exhibit non-planarity and potentially form heterocyclic structures depending on the reaction conditions.
Chemical Reactions Analysis
Chlorinated aniline derivatives can participate in various chemical reactions, including cyclocondensation and the formation of Schiff bases. The synthesis of 2,3-disubstituted indoles from anilines and vicinal diols via iridium- and ruthenium-catalyzed reactions demonstrates the reactivity of anilines in forming heterocyclic compounds . Additionally, the formation of Schiff bases from para-substituted anilines shows the versatility of anilines in condensation reactions . These reactions are relevant for understanding the chemical behavior of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline in various synthetic contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aniline derivatives can be characterized using techniques such as TLC, melting point determination, and NMR spectroscopy . The presence of chloro and other substituents can influence properties like melting point and solubility, which are important for the practical application of these compounds. Spectroscopic studies, including IR and NMR, provide detailed information about the molecular structure and the nature of bonding within the compounds . These analytical methods are essential for confirming the identity and purity of synthesized chlorinated aniline derivatives, including 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline.
Scientific Research Applications
Synthesis Methods
Synthesis Processes
Various synthesis methods have been developed for derivatives of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline, demonstrating high yields and environmental friendliness (Wen Zi-qiang, 2007); (Zhang Qingwen, 2011).
Use in Insecticide Synthesis
The compound has been used in the synthesis of the insecticide Novaluron, showcasing its application in agricultural chemistry (Wen Zi-qiang, 2008).
Environmental Applications
Toxicity and Adsorption
Chloro derivatives of aniline, including compounds similar to 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline, have been studied for their toxicity and adsorption properties, important in environmental remediation (P. Słomkiewicz et al., 2017).
Catalytic Oxidation
The compound has applications in catalytic processes, particularly in the removal of toxic compounds from wastewater, showcasing its environmental significance (Shengxiao Zhang et al., 2009).
Material Science and Chemistry
Spectral Analysis and Molecular Structure
The molecular structure and vibrational frequencies of similar chloro-methyl aniline compounds have been studied, which is crucial in understanding the chemical properties of such compounds (M. Kurt et al., 2004).
Application in Schiff Bases Synthesis
These compounds have been used to synthesize Schiff bases with potential antimicrobial properties, indicating their role in medicinal chemistry (Shriram H. Bairagi et al., 2009).
Corrosion Inhibition
Studies have been conducted on thiadiazolines derivatives of similar compounds for their potential as corrosion inhibitors, which is important in industrial applications (P. Udhayakala et al., 2013).
properties
IUPAC Name |
3-chloro-4-(2-chloro-5-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-2-4-10(14)13(6-8)17-12-5-3-9(16)7-11(12)15/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCOEPVEHSEHLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-chloro-5-methylphenoxy)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


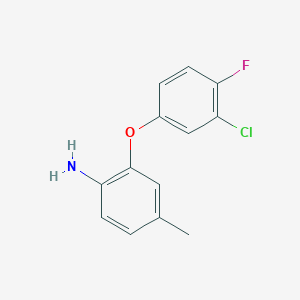
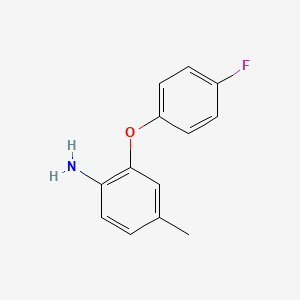
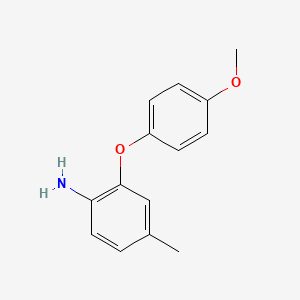
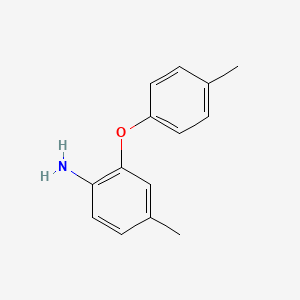
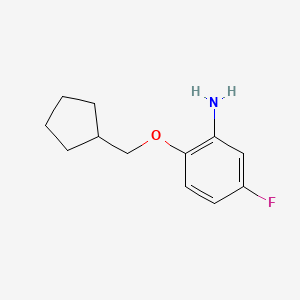
![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)

